トリケイ酸マグネシウム

説明

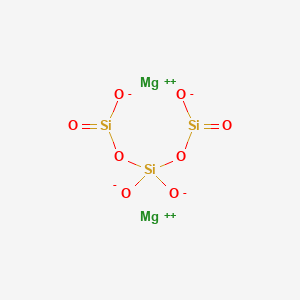

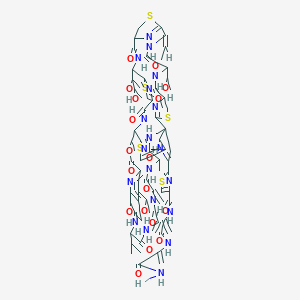

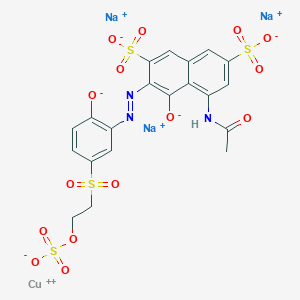

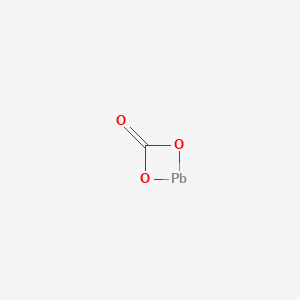

トリケイ酸マグネシウムは、化学式 Mg2O8Si3 を持つ無機化合物です。消化不良や胸やけの症状を軽減するための制酸剤として広く使用されています。 この化合物は、食用油の揚げ過程で生成される脂肪酸を吸収し、不純物を抽出する食品添加剤としても使用されます .

製造方法

合成経路と反応条件

トリケイ酸マグネシウムは、硫酸マグネシウムなどの可溶性マグネシウム塩とケイ酸ナトリウムを、水性アルカリ性媒体中で反応させることによって合成することができます。 反応は通常室温で行われ、生成した沈殿物を濾過、洗浄、乾燥して最終生成物を得ます .

工業的製造方法

工業的な環境では、トリケイ酸マグネシウムは連続プロセスを使用して製造されます。これは、可溶性マグネシウム塩の溶液に、水性アルカリ金属ケイ酸塩溶液を連続的に添加することにより行われます。 反応混合物はアルカリ性媒体に維持され、所望の物理的特性を持つトリケイ酸マグネシウムが形成されることを保証します .

作用機序

トリケイ酸マグネシウムは、中和反応によって胃液のpHを上昇させることで作用します。この反応により、塩化マグネシウムとケイ酸が生成され、過剰な胃酸を中和するのに役立ちます。 さらに、沈殿したコロイド状シリカは、胃腸粘膜をコーティングし、さらに保護することができます .

類似の化合物との比較

類似の化合物

水酸化アルミニウム (Al(OH)3): 胃酸を中和するために使用されるもう1つの一般的な制酸剤です。

炭酸カルシウム (CaCO3): 制酸剤およびカルシウム補給剤として使用されます。

重曹 (NaHCO3): 胃酸を中和する速効性の制酸剤

独自性

トリケイ酸マグネシウムは、胃酸を中和し、胃腸粘膜を保護するコーティングを提供するという2つの作用を持つため、ユニークです。 これは、消化不良や胸やけを長時間軽減するために特に効果的です .

科学的研究の応用

トリケイ酸マグネシウムは、科学研究において幅広い用途があります。

化学: さまざまな化学反応における試薬として、および特定のプロセスにおける触媒として使用されます。

生物学: 細胞プロセスへの潜在的な影響、および胃酸の中和における役割について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

Magnesium trisilicate can be synthesized by reacting a soluble magnesium salt, such as magnesium sulfate, with sodium silicate in an aqueous alkaline medium. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the final product .

Industrial Production Methods

In industrial settings, magnesium trisilicate is produced using a continuous process. This involves continuously adding an aqueous alkali metal silicate solution to a solution of a soluble magnesium salt. The reaction mixture is maintained in an alkaline medium to ensure the formation of magnesium trisilicate with desirable physical properties .

化学反応の分析

反応の種類

トリケイ酸マグネシウムは、その制酸特性のために、主に中和反応を起こします。 胃の中の塩酸と反応して塩化マグネシウムとケイ酸を生成し、過剰な胃酸を中和するのに役立ちます .

一般的な試薬と条件

塩酸 (HCl): 中和反応で使用されます。

ケイ酸ナトリウム (Na2SiO3): トリケイ酸マグネシウムの合成に使用されます。

硫酸マグネシウム (MgSO4): 合成で使用される一般的なマグネシウム塩

生成される主な生成物

塩化マグネシウム (MgCl2): 塩酸との中和反応で生成されます。

ケイ酸 (H4SiO4): 中和反応のもう1つの生成物.

類似化合物との比較

Similar Compounds

Aluminum Hydroxide (Al(OH)3): Another common antacid used to neutralize stomach acid.

Calcium Carbonate (CaCO3): Used as an antacid and calcium supplement.

Sodium Bicarbonate (NaHCO3): A fast-acting antacid that neutralizes stomach acid

Uniqueness

Magnesium trisilicate is unique due to its dual action of neutralizing stomach acid and providing a protective coating to the gastrointestinal mucosa. This makes it particularly effective for long-lasting relief from indigestion and heartburn .

特性

IUPAC Name |

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAKHNRMVGRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904706 | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium trisilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water and alcohol | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing., THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING., MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5. | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, free from grittiness, Slightly hygroscopic powder | |

CAS No. |

14987-04-3 | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium silicon oxide (Mg2Si3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimagnesium trisilicon octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)